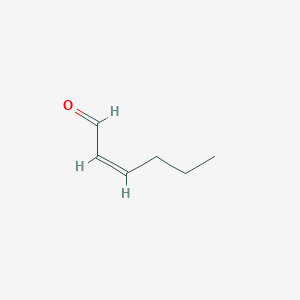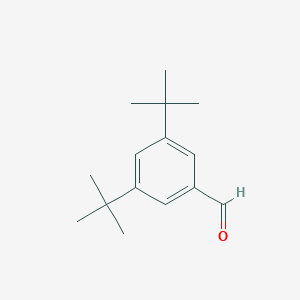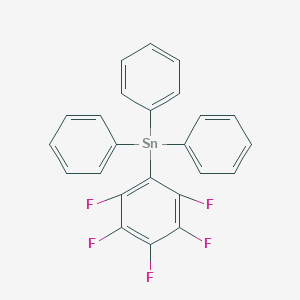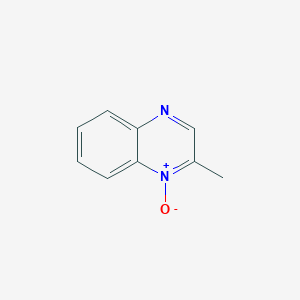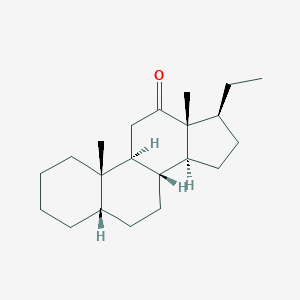![molecular formula C20H16N4O6S B094326 Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]- CAS No. 135-52-4](/img/structure/B94326.png)
Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-
説明
“Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-” is a complex organic compound. It is functionally related to a benzoic acid and a phenol .
Molecular Structure Analysis
The molecular formula of this compound is C20H16N4O6S . It’s a large molecule with several functional groups, including a benzoic acid group, a phenol group, and an azo group . The presence of these groups can significantly influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The molecular weight of this compound is 440.4 g/mol . Other physical and chemical properties, such as solubility, melting point, and boiling point, aren’t available from the current sources.科学的研究の応用
Electrochemical Detection of Zinc
Zincon has been used in the development of a highly selective and sensitive electrochemical method to detect free zinc ions (Zn 2+). The surface of the working electrode was modified with Zincon electropolymerized on carbon nanotubes (CNTs) to enable the binding of zinc in complex body fluids . This Zincon-CNT system could specifically quantify mobile Zn 2+ in salivary and urinary matrices with a sensitivity of 100 ng·mL −1 and a limit of detection (LOD) of 20 ng·mL −1 .
Preconcentration and Determination of Zinc
Zincon has been used as an enrichment agent for the determination of zinc using flame atomic absorption spectrometry. The system consists of a glass column containing 200 mg of Dowex 1X8 resin modified with 1% (w/w) of Zincon . The recovery of the metal was quantitative at pH 7.0 to 8.0 with the use of a potassium dihydrogen-phosphate / sodium hydroxide buffer solution .
Photometric Determination of Cations
Zincon is a well-known and non-selective reagent for the photometric determination of cations. It forms a complex or chelate with positively charged metal ions, particularly for the determination of Zn 2+, Cu 2+, and Co 2+ .
Investigation of Zinc Speciation in Water
Zincon has been used to investigate the zinc speciation in water to further understand the solubility of ZnO . This is particularly important given the increasing use of metal oxide nanoparticles in various commercial products and the potential for environmental accumulation and toxicity .
Safety and Hazards
作用機序
Target of Action
Zincon’s primary targets are metallic ions, specifically zinc (Zn2+), copper (Cu), and cobalt (Co) ions . These ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cellular signaling .
Mode of Action
Zincon interacts with its targets by forming a complex with the metallic ions. Specifically, Zn(II) ions in solution react with Zincon to form a blue complex . This interaction allows for the quantitative analysis of low concentrations of Zn2+(aq) in solution .
Biochemical Pathways
The formation of the Zincon-metal ion complex affects the biochemical pathways involving these metal ions. For instance, the complexation of Zn2+ ions can influence the homeostasis and availability of free Zn2+ ions, which are involved in numerous cellular processes .
Result of Action
The primary result of Zincon’s action is the formation of a colored complex with metal ions, which can be detected and quantified. This allows for the determination of the concentration of these ions in various solutions . In addition, the complexation of Zn2+ ions by Zincon can influence the availability of free Zn2+ ions, potentially affecting cellular processes that depend on these ions .
Action Environment
The action of Zincon is influenced by environmental factors such as pH and the presence of other ions. For instance, the recovery of Zn2+ ions was found to be quantitative at pH 7.0 to 8.0 . Moreover, the presence of other ions can interfere with Zincon’s ability to form complexes with its target ions .
特性
IUPAC Name |
2-[[N-(2-hydroxy-5-sulfoanilino)-C-phenylcarbonimidoyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27/h1-12,22,25H,(H,26,27)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQUYBAASOSGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple solid; [Merck Index] | |
| Record name | Zincon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]- | |
CAS RN |
135-52-4 | |
| Record name | Benzoic acid, 2-[2-[[2-(2-hydroxy-5-sulfophenyl)diazenyl]phenylmethylene]hydrazinyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[1-(2-hydroxy-5-sulphophenyl)-3-phenyl-5-formazano]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of Zincon?
A1: The molecular formula of Zincon is C19H13N4NaO6S, and its molecular weight is 440.4 g/mol. []
Q2: What are the spectroscopic characteristics of Zincon?
A2: Zincon exhibits distinct absorption spectra depending on its protonation state and complexation with metal ions. For instance, the Zincon-zinc complex shows a maximum absorption at 620 nm. [, , ] Additionally, Zincon has been studied using Resonance Raman spectroscopy to understand its interaction with proteins. []
Q3: How does Zincon interact with metal ions?
A3: Zincon acts as a chelating agent, forming colored complexes with various metal ions, including copper, zinc, nickel, cobalt, manganese, mercury, and lead. The complexation occurs through the hydroxyl and azo groups of Zincon, leading to shifts in its absorption spectrum. [, , , , , , , , , ]
Q4: Can Zincon differentiate between different metal ions?
A4: Yes, Zincon exhibits selectivity for certain metal ions depending on the pH of the solution. For example, at pH 5, it preferentially binds to copper, while at pH 9, both copper and zinc complexes can form. [, ]
Q5: How does Zincon interact with proteins?
A5: Zincon demonstrates a high affinity for proteins, binding non-specifically to them at acidic pH. This interaction induces changes in the absorption spectrum of Zincon, forming a basis for protein quantification assays. [, , , , ] The electrostatic and hydrophobic effects are believed to play a crucial role in this interaction. [, ]
Q6: How is Zincon used in analytical chemistry?
A6: Zincon serves as a valuable reagent for the spectrophotometric determination of metal ions in various matrices, including water, biological samples, and food products. [, , , , , , , , , , , ] Its ability to form colored complexes with metal ions allows for their sensitive and selective detection.
Q7: Can Zincon be used for simultaneous determination of multiple metal ions?
A7: Yes, analytical techniques coupled with multivariate analysis, such as partial least squares (PLS) regression, allow for the simultaneous determination of multiple metal ions using Zincon. [, ]
Q8: What are the advantages of using Zincon in analytical methods?
A8: Zincon offers advantages like high sensitivity, good selectivity for specific metal ions, and simplicity of operation, making it a preferred choice in analytical applications. [, , , ]
Q9: How is Zincon immobilized for use in solid-phase extraction?
A10: Zincon can be immobilized on solid supports like anion exchange resins or modified magnetic nanoparticles, enabling preconcentration and separation of metal ions before their determination. This approach enhances the sensitivity and selectivity of analytical methods. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




